1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole
Overview
Description
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole is a heterocyclic compound that features both azetidine and pyrazole rings. Azetidines are four-membered nitrogen-containing rings known for their significant ring strain and unique reactivity, making them valuable in organic synthesis and medicinal chemistry . Pyrazoles, on the other hand, are five-membered rings containing two nitrogen atoms, often found in various biologically active molecules
Preparation Methods
The synthesis of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with azetidine and pyrazole derivatives.
Horner–Wadsworth–Emmons Reaction: The azetidine derivative is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction.
Aza-Michael Addition: The intermediate product undergoes aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine.
Suzuki–Miyaura Cross-Coupling: The final step involves the Suzuki–Miyaura cross-coupling reaction to introduce the pyrazole moiety.
Chemical Reactions Analysis
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like THF and DMF, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s ring strain and the pyrazole ring’s nitrogen atoms contribute to its binding affinity and reactivity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
1-[(Azetidin-3-yl)methyl]-4-methoxy-1H-pyrazole can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-4-methoxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-8-4-10-11(6-8)5-7-2-9-3-7/h4,6-7,9H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPULIBJOUIWDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(N=C1)CC2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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